Positional Isomerism as a Determinant of Predicted Bioactivity
In the phenylmorpholine class, the position of methyl substitution is a critical determinant of monoamine transporter affinity. 2-Phenylmorpholine (PAL-632), which lacks methyl groups, demonstrates a clear NDRA profile [1]. Phendimetrazine, featuring a 3,4-dimethyl substitution, is an approved anorectic but is significantly less potent in vitro (IC50=2630 nM for norepinephrine reuptake inhibition) [2]. While no direct binding data is available for 2-(2,3-dimethylphenyl)morpholine, its distinct 2,3-substitution pattern differentiates it from both the parent compound and the known 3,4-substituted analog, implying a unique and currently uncharacterized pharmacological fingerprint [3].
| Evidence Dimension | Monoamine Transporter Interaction Profile |
|---|---|
| Target Compound Data | No data available. |
| Comparator Or Baseline | 2-Phenylmorpholine (PAL-632): Potent NDRA; Phendimetrazine (3,4-dimethyl-2-phenylmorpholine): Norepinephrine uptake inhibitor (IC50 = 2630 nM) |
| Quantified Difference | Qualitative difference in substitution pattern (2,3- vs. 3,4-dimethyl) relative to known active analogs |
| Conditions | Inference from known SAR of substituted phenylmorpholines |
Why This Matters
This highlights that 2-(2,3-dimethylphenyl)morpholine is not a known active pharmaceutical ingredient but a distinct chemical entity requiring independent pharmacological characterization.
- [1] 2-Phenylmorpholine. Wikipedia. Retrieved from https://en.m.wikipedia.org/wiki/2-phenylmorpholine View Source
- [2] Rothman RB, Katsnelson M, Vu N, et al. Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain. European Journal of Pharmacology. 2002;447(1):51-57. doi:10.1016/S0014-2999(02)01830-7. View Source
- [3] Substituted phenylmorpholine. Wikipedia. Retrieved from https://en.wikipedia.org/wiki/Substituted_phenylmorpholine View Source
